4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine
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Overview
Description
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine is a chemical compound that features a piperidine ring bonded to a phenyl-pyrazole moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine typically involves the reaction of 1-phenyl-1H-pyrazol-4-ol with piperidine under appropriate conditions. One common method includes:
Starting Materials: 1-phenyl-1H-pyrazol-4-ol and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of epoxides . This inhibition can lead to anti-inflammatory effects by reducing the levels of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a piperidine ring.
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Another structural analog with a different substitution pattern on the benzene ring.
Uniqueness
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine is unique due to its combination of a piperidine ring and a phenyl-pyrazole moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential pharmacological activities make it a compound of significant interest.
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(1-phenylpyrazol-4-yl)oxypiperidine |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)17-11-14(10-16-17)18-13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2 |
InChI Key |
WYCSOMKKEIRBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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